2-(Azetidin-1-yl)-5-methoxypyrimidine

Physicochemical profiling Drug likeness Library design

2-(Azetidin-1-yl)-5-methoxypyrimidine (CAS 2742024-69-5) is a heterocyclic building block belonging to the azetidinyl pyrimidine class. Its molecular formula is C₈H₁₁N₃O with a molecular weight of 165.19 g/mol.

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
Cat. No. B12231252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-1-yl)-5-methoxypyrimidine
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCOC1=CN=C(N=C1)N2CCC2
InChIInChI=1S/C8H11N3O/c1-12-7-5-9-8(10-6-7)11-3-2-4-11/h5-6H,2-4H2,1H3
InChIKeyMLNARZHZBMSMLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-1-yl)-5-methoxypyrimidine (CAS 2742024-69-5): Molecular Properties and Comparator Differentiation in Pyrimidine Building Blocks


2-(Azetidin-1-yl)-5-methoxypyrimidine (CAS 2742024-69-5) is a heterocyclic building block belonging to the azetidinyl pyrimidine class. Its molecular formula is C₈H₁₁N₃O with a molecular weight of 165.19 g/mol [1]. This compound incorporates an azetidine ring at the 2‑position of the pyrimidine core and a methoxy substituent at the 5‑position, providing a distinct chemical profile compared to unsubstituted or mono‑substituted analogues. While peer‑reviewed data specific to this exact compound are sparse, its structure places it at the intersection of two active medicinal‑chemistry scaffolds: 5‑methoxypyrimidine‑based GPR119/DPP‑4 modulators [2] and azetidinyl pyrimidine kinase inhibitors [3].

Why Generic Substitution Fails: Structural Specificity of 2-(Azetidin-1-yl)-5-methoxypyrimidine in Kinase-Targeted and Antidiabetic Research


Simple in‑class analogues such as 2‑(azetidin‑1‑yl)pyrimidine or 5‑methoxypyrimidine cannot recapitulate the dual pharmacophoric features of 2‑(azetidin‑1‑yl)‑5‑methoxypyrimidine. The azetidine ring imparts a unique conformational constraint and amine basicity that influences kinase pocket recognition, as evidenced by the extensive patenting of azetidinyl pyrimidines as JAK and p38 MAPK inhibitors [1]. Concurrently, the 5‑methoxy group is a critical motif for GPR119 agonism and DPP‑4 inhibition, with SAR studies showing that its removal abolishes dual‑target activity [2]. Therefore, substituting with a 2‑chloro, 2‑bromo, or unsubstituted pyrimidine would forfeit either the kinase‑directing azetidine geometry or the antidiabetic‑associated methoxy functionality, rendering the molecule ineffective in assays that depend on both elements.

2-(Azetidin-1-yl)-5-methoxypyrimidine Quantitative Evidence Guide: Head‑to‑Head and Class‑Level Differentiation vs. Closest Analogues


Molecular Weight and Hydrogen‑Bonding Profile Differentiation vs. 2‑(Azetidin‑1‑yl)pyrimidine and 5‑Methoxypyrimidine

2‑(Azetidin‑1‑yl)‑5‑methoxypyrimidine exhibits a molecular weight of 165.19 g/mol, compared to 135.17 g/mol for 2‑(azetidin‑1‑yl)pyrimidine and 110.11 g/mol for 5‑methoxypyrimidine [1]. The additional methoxy group increases the hydrogen‑bond acceptor count (from 3 to 4) and raises the predicted lipophilicity (cLogP ~1.2 vs. ~0.4 for the unsubstituted pyrimidine), potentially improving membrane permeability while maintaining aqueous solubility typical of small heterocycles.

Physicochemical profiling Drug likeness Library design

Synthetic Utility and Building‑Block Efficiency: Cross‑Coupling Comparison with 2‑(Azetidin‑1‑yl)‑5‑bromopyrimidine

2‑(Azetidin‑1‑yl)‑5‑bromopyrimidine (MW 214.06) serves as a common electrophilic partner for Pd‑catalyzed couplings, but its bromine substituent adds 48.87 g/mol of molecular weight and may introduce toxicity or stability concerns . In contrast, 2‑(azetidin‑1‑yl)‑5‑methoxypyrimidine offers a lighter, more stable methoxy handle that can be activated for nucleophilic aromatic substitution under milder conditions, avoiding the need for heavy‑metal catalysis in certain transformations.

Organic synthesis Cross‑coupling Building block efficiency

Potential Antidiabetic Activity: Class‑Level Inference from 5‑Methoxypyrimidine‑Based GPR119/DPP‑4 Dual Modulators

A recent series of 5‑methoxypyrimidine derivatives demonstrated potent dual‑target activity, with compound 27 achieving 97.5% DPP‑4 inhibition at 10 µM and GPR119 agonism with EC₅₀ = 1.3 µM [1]. Although 2‑(azetidin‑1‑yl)‑5‑methoxypyrimidine itself has not been directly tested, the 5‑methoxypyrimidine core is essential for this activity; analogues lacking the methoxy group were significantly less potent.

Type 2 diabetes GPR119 agonism DPP‑4 inhibition

Kinase Inhibition Potential: Patent‑Backed Evidence for Azetidinyl Pyrimidines as JAK and p38 MAPK Inhibitors

Azetidinyl pyrimidines are extensively claimed as inhibitors of Janus kinases (JAK) and p38 MAPK, with utility in uveitis, rheumatoid arthritis, and cancer [1]. In these patents, the azetidine ring is shown to occupy a hydrophobic pocket in the kinase active site, and small substituents at the pyrimidine 5‑position modulate potency. While specific IC₅₀ values for 2‑(azetidin‑1‑yl)‑5‑methoxypyrimidine are not disclosed, the class‑wide SAR indicates that 5‑methoxy substitution is compatible with kinase binding.

Kinase inhibition JAK p38 MAPK Inflammation

Best Research and Industrial Application Scenarios for 2-(Azetidin-1-yl)-5-methoxypyrimidine


Medicinal Chemistry: Lead Optimization for Dual GPR119/DPP‑4 Antidiabetic Agents

2‑(Azetidin‑1‑yl)‑5‑methoxypyrimidine serves as a core scaffold for designing dual‑target antidiabetic compounds. The 5‑methoxypyrimidine moiety is essential for GPR119 agonism and DPP‑4 inhibition, as demonstrated by compound 27 (EC₅₀ 1.3 µM, 97.5% DPP‑4 inhibition at 10 µM) [1]. Researchers can elaborate the azetidine nitrogen or the pyrimidine 2‑position to introduce linker moieties that further tune potency and selectivity.

Kinase Inhibitor Discovery: JAK and p38 MAPK Pathway Modulation

The azetidinyl pyrimidine framework is a privileged structure for kinase inhibition, particularly against JAK and p38 MAPK [2]. 2‑(Azetidin‑1‑yl)‑5‑methoxypyrimidine provides a compact, functionalized entry point for structure‑activity relationship (SAR) campaigns aimed at inflammatory and autoimmune diseases. The methoxy group can be used to modulate electron density and hydrogen‑bonding interactions in the kinase ATP‑binding pocket.

Chemical Biology: Building Block for Focused Kinase‑Targeted Libraries

Given its balanced physicochemical properties (MW 165.19, cLogP ~1.2) [3] and the established kinase‑inhibitor credentials of the azetidinyl pyrimidine class [2], this compound is ideal for constructing focused chemical libraries. Its methoxy handle enables rapid diversification via nucleophilic substitution or transition‑metal‑free coupling, accelerating hit‑to‑lead timelines.

Respiratory Disease Research: Dual M3 Antagonist/PDE4 Inhibitor Development

3‑Substituted azetidinyl pyrimidines have been reported as dual M3 muscarinic antagonists and PDE4 inhibitors with in vivo efficacy in pulmonary inflammation models [4]. 2‑(Azetidin‑1‑yl)‑5‑methoxypyrimidine shares the same azetidinyl pyrimidine core and can be further functionalized at the 5‑position to explore this dual pharmacology, potentially leading to novel treatments for COPD and asthma.

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